Teriparatide vs. Abaloparatide: Comparative Fracture Risk Reduction from Real-World Retrospective Cohort Analysis
In a propensity score-matched retrospective cohort study of 21,676 women aged ≥50 years initiating anabolic therapy, abaloparatide demonstrated significantly lower rates of hip and nonvertebral fractures compared to teriparatide over 18 months of follow-up [1]. The hazard ratio for hip fracture was 0.83 (95% CI: 0.70-0.98; P=0.027) and for nonvertebral fracture was 0.88 (95% CI: 0.80-0.96; P=0.003), indicating that abaloparatide provides approximately 17% lower hip fracture risk and 12% lower nonvertebral fracture risk than teriparatide in real-world clinical practice [1].
| Evidence Dimension | 18-month hip fracture incidence |
|---|---|
| Target Compound Data | 1.4% incidence (296/21,676 patients) in teriparatide cohort |
| Comparator Or Baseline | Abaloparatide: 1.1% incidence (245/21,676 patients); HR 0.83 [0.70-0.98], P=0.027 |
| Quantified Difference | Approximately 17% lower hip fracture risk with abaloparatide; 12% lower nonvertebral fracture risk |
| Conditions | Retrospective real-world claims data analysis; women ≥50 years; 18-month follow-up period; propensity score matching on 73 baseline parameters |
Why This Matters
For procurement decisions where hip fracture prevention is a primary endpoint, abaloparatide shows superior real-world effectiveness, potentially influencing formulary selection for high-risk postmenopausal osteoporosis populations.
- [1] Tabatabai L, et al. Comparative Effectiveness of Abaloparatide and Teriparatide in Women 50 Years of Age and Older: Update of a Real-World Retrospective Analysis. Endocr Pract. 2024;S1530-891X(24)00827-9. View Source
